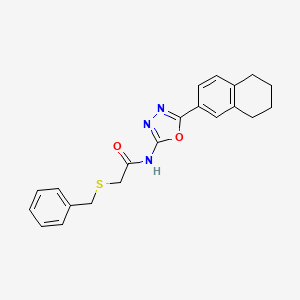![molecular formula C17H23N3O4S B2442660 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034510-17-1](/img/structure/B2442660.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. Its structure consists of a piperidin-1-yl group, a methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group, and a tetrahydrofuran-3-yl methanone group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone involves multi-step organic synthesis:
Step 1: Formation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core via a cyclization reaction.
Step 2: Introduction of the piperidin-1-yl group through a substitution reaction.
Step 3: Attachment of the tetrahydrofuran-3-yl methanone moiety via a condensation reaction.
Industrial Production Methods: Industrial production may involve:
Large-scale reactors: for cyclization and condensation reactions.
Purification techniques: such as recrystallization and column chromatography to ensure the purity of the final product.
Advanced analytical methods: like HPLC and NMR for quality control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced products with different properties.
Substitution: The presence of functional groups makes it suitable for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Base or acid catalysis depending on the specific reaction.
Major Products Formed:
Oxidized products: Various oxidized derivatives depending on the reaction conditions.
Reduced products: Simpler compounds with hydrogenated functional groups.
Substituted products: Diverse compounds with different substituents replacing existing groups.
Chemistry:
Used as a starting material for synthesizing complex molecules.
Application in the study of reaction mechanisms and kinetics.
Biology:
Potential use as a probe in biochemical assays.
Studied for its interaction with biological macromolecules.
Medicine:
Investigation of pharmacological properties.
Potential candidate for drug development targeting specific enzymes or receptors.
Industry:
Application in the production of specialty chemicals.
Use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves:
Binding to active sites: on enzymes, affecting their activity.
Interaction with receptors: leading to modulation of cellular signaling pathways.
Pathways involved: Specific pathways depend on the biological context and target.
Comparison with Similar Compounds
Compounds with similar structural features or functional groups.
Examples include (4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone and other thiadiazole derivatives.
Highlighting Uniqueness:
Unique combination of functional groups leading to distinct chemical and biological properties.
Specific structural features that differentiate it from other compounds in its class.
This detailed article explores the multifaceted nature of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone, shedding light on its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZRGAXVTJHUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2442579.png)
![Methyl (3aR,4S,6R,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate;hydrochloride](/img/structure/B2442580.png)
![1-(1H-imidazole-4-sulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2442581.png)
![4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2442582.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2442585.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2442586.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2442589.png)
![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)


![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2442595.png)
![N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2442598.png)
![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)
